3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
Description
3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a benzyl group, and an oxadiazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C25H20N4O5 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O5/c1-32-20-11-9-16(13-21(20)33-2)22-27-23(34-28-22)17-8-10-18-19(12-17)26-25(31)29(24(18)30)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,26,31) |
InChI Key |
CQLDQWKXJWQUIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The quinazoline-dione moiety is typically prepared from anthranilic acid derivatives. For example, 3-(2-bromoethyl)quinazolin-4(3H)-one serves as a critical intermediate.
- Procedure :
- Key Data :
Synthesis of the 1,2,4-Oxadiazole Ring
Hydrazide Intermediate Formation
Substituted benzohydrazides are precursors for oxadiazole synthesis.
Oxadiazole Cyclization
The hydrazide undergoes cyclization with cyanogen bromide to form the 1,2,4-oxadiazole ring.
- Procedure :
- Key Data :
Coupling of Quinazoline and Oxadiazole Moieties
Nucleophilic Substitution Reaction
The bromoethyl side chain on the quinazoline core reacts with the oxadiazole thiol group.
Alternative Synthetic Routes
Suzuki–Miyaura Cross-Coupling
A palladium-catalyzed coupling introduces the oxadiazole moiety post-quinazoline formation.
One-Pot Cyclocondensation
Combining quinazoline and oxadiazole precursors in a single step.
Optimization and Challenges
- Solvent Selection : Acetonitrile outperforms DMF or THF in coupling reactions due to better solubility of intermediates.
- Catalyst Load : Triethylamine (3 eq.) ensures deprotonation of the thiol group, enhancing nucleophilicity.
- Byproducts : Over-alkylation at the quinazoline N3 position is mitigated by controlling stoichiometry.
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione derivatives
- Other quinazoline derivatives with similar functional groups
Uniqueness
The uniqueness of 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention due to their potential biological activities. This article aims to explore the biological activity of this compound through detailed research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a quinazoline backbone substituted with a benzyl group and an oxadiazole moiety. The presence of methoxy groups enhances its lipophilicity and potential bioactivity.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a wide range of biological activities including:
- Antiviral Activity : Quinazoline compounds have shown promising antiviral properties against various viruses. For instance, similar structures have been evaluated for their efficacy against vaccinia and adenovirus, demonstrating significant inhibitory effects with EC50 values lower than reference antiviral drugs .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Studies on related quinazoline derivatives indicate moderate to strong activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Quinazolines are known for their anticancer properties. Preliminary studies suggest that this compound may inhibit specific cancer cell lines, although detailed investigations are still required to elucidate its mechanism of action .
Case Studies
- Antiviral Studies : A series of quinazoline derivatives were synthesized and tested for antiviral activity. Compounds with structural similarities to our target compound demonstrated significant inhibition against vaccinia virus with EC50 values as low as 1.7 μM . This highlights the potential of the target compound in antiviral applications.
- Antimicrobial Evaluation : In a study evaluating various quinazoline derivatives, compounds similar to the target exhibited inhibition zones ranging from 10 mm to 15 mm against Staphylococcus aureus and Escherichia coli. The most active compounds showed MIC values comparable to standard antibiotics like ampicillin .
- Anticancer Potential : Research into quinazoline derivatives has indicated their role in inhibiting cancer cell proliferation. For instance, compounds with similar scaffolds were found to induce apoptosis in certain cancer cell lines . This suggests that our target compound may also exhibit anticancer properties.
The exact mechanism of action for 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione remains to be fully elucidated. However, it is hypothesized that the interaction with specific enzymes or receptors involved in viral replication or bacterial growth inhibition plays a crucial role in its biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione?
- Methodology : The synthesis typically involves cyclization reactions and functionalization of the quinazoline-dione core. For example:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via condensation of nitrile derivatives with hydroxylamine, followed by cyclization under acidic conditions .
- Step 2 : Introduction of the 3,4-dimethoxyphenyl group using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 3 : Benzylation at the N3 position of the quinazoline-dione using benzyl halides in the presence of a base (e.g., K₂CO₃) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography using silica gel and dichloromethane/methanol gradients.
Q. How can the structural integrity of the compound be validated during synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring (e.g., δ ~8.5 ppm for oxadiazole protons in CDCl₃) and benzyl group integration .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformations (e.g., planarity of the quinazoline-dione system) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and scalability?
- Strategies :
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to enhance cyclization efficiency .
- Catalysis : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to reduce side reactions and improve aryl group incorporation .
- Microwave-Assisted Synthesis : Reduce reaction time for oxadiazole formation from 24 hours to 30 minutes at 120°C .
Q. What experimental approaches are recommended for evaluating the biological activity of this compound?
- In Vitro Assays :
- Kinase Inhibition : Screen against EGFR or VEGFR2 using fluorescence-based assays (IC₅₀ determination) .
- Anticancer Activity : Test cytotoxicity in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assay .
Q. How can researchers address discrepancies in reported biological activities of structurally similar analogs?
- Resolution Strategies :
- Purity Assessment : Use HPLC (>95% purity) to rule out impurities as contributors to inconsistent bioactivity .
- Assay Standardization : Compare results across multiple cell lines (e.g., HeLa vs. HepG2) and replicate experiments with positive controls (e.g., doxorubicin) .
- Computational Modeling : Perform molecular docking to identify key interactions (e.g., hydrogen bonding with ATP-binding pockets) and prioritize analogs for synthesis .
Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?
- Protocols :
- pH Stability : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24 hours. Analyze degradation via LC-MS .
- Metabolic Stability : Use liver microsomes (human or rodent) to assess CYP450-mediated metabolism. Identify major metabolites using UPLC-QTOF .
Methodological Tables
Table 1 : Key Synthetic Steps and Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole Formation | NH₂OH·HCl, DMF, 120°C, 24 h | 65 | 92 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 78 | 95 |
| Benzylation | BnBr, K₂CO₃, DMF, RT, 12 h | 85 | 98 |
Table 2 : Biological Activity Data for Structural Analogs
| Compound Modification | IC₅₀ (μM) – MCF-7 | IC₅₀ (μM) – A549 |
|---|---|---|
| 7-Nitro substitution | 1.2 | 2.5 |
| 3,4-Dimethoxy substitution | 4.8 | 6.7 |
| Unsubstituted quinazoline | >50 | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
